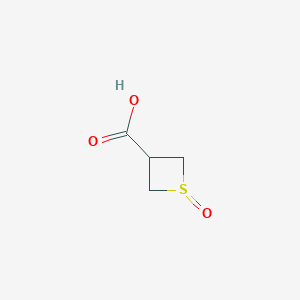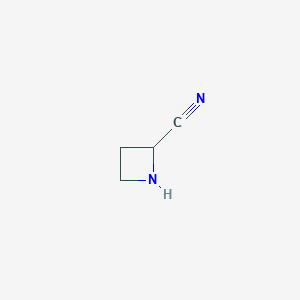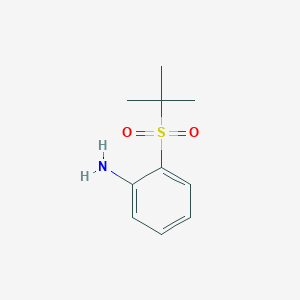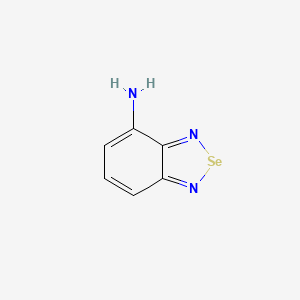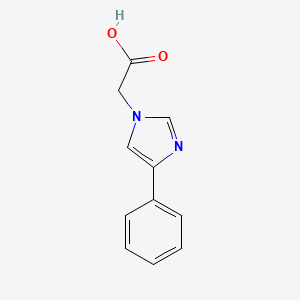
2-(4-phenyl-1H-imidazol-1-yl)acetic acid
Übersicht
Beschreibung
“2-(4-phenyl-1H-imidazol-1-yl)acetic acid” is a compound with the CAS Number: 1059626-11-7 . It has a molecular weight of 238.67 . The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring attached to a phenyl group and an acetic acid group . The InChI code for the compound is 1S/C11H10N2O2.ClH/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Coordination Chemistry
2-(1H-imidazol-1-yl)acetic acid, a related compound, has been used in coordination chemistry. For instance, its reaction with triphenyltin or tricyclohexyltin compounds leads to distinct coordination modes and structures, such as polymeric chains and macrocyclic tetranuclear structures (Gan & Tang, 2011).
Rearrangement Pathways in Organic Chemistry
The compound has been involved in studying molecular rearrangements in organic chemistry. One example is its reaction in boiling acetic acid, leading to the formation of new indole and imidazolinone derivatives (Klásek, Lyčka, & Holčapek, 2007).
Application in Heterocyclic Chemistry
In heterocyclic chemistry, derivatives of 2-(1H-imidazol-1-yl)acetic acid have been synthesized for various applications. For example, its role in the Mannich reaction led to the synthesis of tetrahydro pyrimido benzimidazolyl coumarins with potential anti-inflammatory activities (Madhura, Kulkarni, Shah, & Alagawadi, 2014).
Development of Novel Compounds in Medicinal Chemistry
This chemical has been instrumental in developing novel compounds in medicinal chemistry. For instance, its derivatives have been evaluated as EGFR inhibitors, showing varying degrees of activity (Demirel et al., 2017).
Exploration of Imidazole Derivatives
Research has focused on synthesizing novel imidazole derivatives, including those related to 2-(4-phenyl-1H-imidazol-1-yl)acetic acid, for antimicrobial applications. These compounds have broad applications in clinical medicine and pharmacological studies (Narwal et al., 2012).
Antioxidant and Antifungal Activities
Studies have also explored the antioxidant and antifungal properties of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, a class of compounds related to this compound (Hussain et al., 2009).
Synthesis of Mesoionic Compounds
Further research includes the synthesis of mesoionic compounds like 1-aryl-4-(phenyl/p-chlorophenyl)imidazo[2,1-b]thiazol-4-ones, showing varied biological activities such as inhibiting monoamine oxidase and succinate dehydrogenase (Anonymous, 2022).
Wirkmechanismus
Target of Action
Imidazole-containing compounds have been known to interact with a variety of biological targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties . For instance, some imidazole derivatives are known to catalyze oxidative C-C coupling reactions .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
. The nature of these interactions can vary widely depending on the specific structure of the imidazole derivative and the biomolecules it interacts with .
Cellular Effects
The cellular effects of 2-(4-phenyl-1H-imidazol-1-yl)acetic acid are currently unknown due to the lack of specific research data. Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood due to the limited availability of research data. Imidazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(4-phenylimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-13-6-10(12-8-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDYIOTZDYGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



